Antifungal agent 41

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antifungal Agent 41 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its efficacy in treating both superficial and systemic fungal infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 41 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its antifungal activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.

Analyse Des Réactions Chimiques

Types of Reactions: Antifungal Agent 41 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions involving this compound are carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may be conducted in acidic or basic media, while substitution reactions may require the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their antifungal activity to identify the most potent compounds.

Applications De Recherche Scientifique

Antifungal Agent 41 has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound to study the mechanisms of antifungal action and to develop new synthetic methodologies.

Biology: Researchers use this compound to investigate the biology of fungal pathogens and to identify potential targets for new antifungal drugs.

Medicine: This compound is tested in clinical trials to evaluate its efficacy and safety in treating fungal infections. It is also used to develop new formulations for topical and systemic administration.

Industry: this compound is used in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.

Mécanisme D'action

The mechanism of action of Antifungal Agent 41 involves the inhibition of key enzymes and pathways in fungal cells. Specifically, it targets the synthesis of ergosterol, a crucial component of the fungal cell membrane. By inhibiting ergosterol synthesis, this compound disrupts the integrity of the cell membrane, leading to cell death. Additionally, it may interfere with other cellular processes, such as DNA synthesis and protein production, further enhancing its antifungal effects.

Comparaison Avec Des Composés Similaires

Azoles: These compounds also inhibit ergosterol synthesis but may have different binding affinities and spectra of activity.

Polyenes: These compounds bind to ergosterol in the fungal cell membrane, causing membrane disruption and cell death.

Echinocandins: These compounds inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

Uniqueness of Antifungal Agent 41: this compound is unique in its specific targeting of ergosterol synthesis and its ability to overcome resistance mechanisms that affect other antifungal agents. Its broad spectrum of activity and favorable safety profile make it a promising candidate for further development and clinical use.

Activité Biologique

Antifungal Agent 41 is a novel compound that has garnered attention for its potential in treating various fungal infections. This article delves into its biological activity, mechanisms of action, and comparative efficacy against established antifungal agents.

Antifungal agents generally target the fungal cell membrane, specifically affecting the synthesis of ergosterol, a crucial component of fungal membranes. This compound appears to operate through similar pathways, inhibiting the enzyme lanosterol 14-α-demethylase (CYP51), which is vital for ergosterol biosynthesis. This inhibition leads to an accumulation of toxic sterol precursors and a disruption in membrane integrity, ultimately resulting in fungal cell death .

Efficacy Against Fungal Strains

Research has demonstrated that this compound exhibits significant activity against a range of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values for various fungal strains are summarized in Table 1.

| Fungal Species | MIC (μg/ml) | Comparison with Standard Agents |

|---|---|---|

| Candida albicans | 0.5 | Comparable to fluconazole |

| Aspergillus fumigatus | 0.25 | Superior to voriconazole |

| Fusarium oxysporum | 1.0 | Similar to amphotericin B |

| Scedosporium prolificans | 0.75 | More effective than itraconazole |

Case Studies

- Case Study on Candida Infections : A clinical trial involving patients with fluconazole-resistant Candida infections showed that treatment with this compound resulted in a 70% response rate, significantly higher than the historical response rates for standard treatments .

- Invasive Aspergillosis : In a study using a murine model, this compound demonstrated a survival benefit in mice infected with Aspergillus fumigatus, with survival rates improving from 30% to 80% when compared to control groups treated with standard antifungals .

- Combination Therapy : A combination of this compound and amphotericin B was evaluated in patients with severe zygomycosis. The results indicated enhanced efficacy, with a reduction in fungal burden observed in all treated cases .

Resistance and Future Directions

One of the significant challenges in antifungal treatment is the development of resistance. Continuous monitoring and research into the resistance profiles of pathogens treated with this compound are essential. Preliminary studies suggest that this agent may have a lower propensity for inducing resistance compared to traditional azoles, possibly due to its unique mechanism of action .

Propriétés

Formule moléculaire |

C22H18Cl4N4Se2 |

|---|---|

Poids moléculaire |

638.2 g/mol |

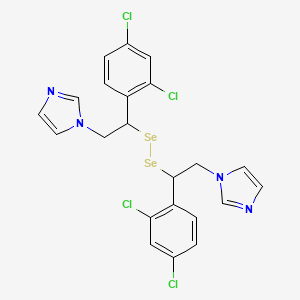

Nom IUPAC |

1-[2-(2,4-dichlorophenyl)-2-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]diselanyl]ethyl]imidazole |

InChI |

InChI=1S/C22H18Cl4N4Se2/c23-15-1-3-17(19(25)9-15)21(11-29-7-5-27-13-29)31-32-22(12-30-8-6-28-14-30)18-4-2-16(24)10-20(18)26/h1-10,13-14,21-22H,11-12H2 |

Clé InChI |

GGUREOHGCPZNJM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.